molecular formula C10H11N3O2 B073294 2,4-Dicyano-3-ethyl-3-methylglutarimide CAS No. 1135-62-2

2,4-Dicyano-3-ethyl-3-methylglutarimide

Cat. No.: B073294
CAS No.: 1135-62-2
M. Wt: 205.21 g/mol
InChI Key: ISARNQWKABTJEY-UHFFFAOYSA-N
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Description

2,4-Dicyano-3-ethyl-3-methylglutarimide is an organic compound with the chemical formula C₁₀H₁₁N₃O₂. It features a five-membered glutarimide ring containing two carbonyl (C=O) groups and one nitrogen atom. The compound also has two cyano groups, known for their electron-withdrawing properties. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

2,4-Dicyano-3-ethyl-3-methylglutarimide can be synthesized through various methods. One reported method involves the reaction between ethyl acetoacetate, malononitrile, and ammonium chloride under specific conditions. The resulting product is then purified using techniques like recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,4-Dicyano-3-ethyl-3-methylglutarimide undergoes several types of chemical reactions:

    Nucleophilic Substitution: Due to the presence of cyano groups, the molecule might undergo nucleophilic substitution reactions, where a nucleophile replaces a cyano group with another functional group.

    Condensation Reactions: The glutarimide ring itself might participate in condensation reactions with other molecules containing amine or alcohol groups.

Common reagents and conditions used in these reactions include strong nucleophiles for substitution reactions and acidic or basic conditions for condensation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Material Science: Due to its specific chemical structure, the compound may possess interesting properties relevant to material science.

    Chemistry: It can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology and Medicine:

    Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism by which 2,4-Dicyano-3-ethyl-3-methylglutarimide exerts its effects is not well-documented. due to the presence of cyano groups, it might interact with biological molecules through nucleophilic substitution reactions. The glutarimide ring could also participate in interactions with proteins or other biomolecules, potentially affecting their function.

Comparison with Similar Compounds

2,4-Dicyano-3-ethyl-3-methylglutarimide can be compared with other similar compounds, such as:

  • 4-Ethyl-4-methyl-2,6-dioxo-3,5-piperidine dicarbonitrile
  • 4-Ethyl-4-methyl-2,6-dioxo-piperidine-3,5-dicarbonitrile
  • 4-ethyl-4-methyl-2,6-dioxoazaperhydroine-3,5-dicarbonitrile

These compounds share similar structural features, such as the glutarimide ring and cyano groups, but may differ in their specific chemical properties and reactivity . The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior.

Properties

IUPAC Name

4-ethyl-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-10(2)6(4-11)8(14)13-9(15)7(10)5-12/h6-7H,3H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISARNQWKABTJEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(C(=O)NC(=O)C1C#N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40921083
Record name 4-Ethyl-6-hydroxy-4-methyl-2-oxo-2,3,4,5-tetrahydropyridine-3,5-dicarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135-62-2
Record name 3,5-Piperidinedicarbonitrile, 2,6-dioxo-4-ethyl-4-methyl-
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Record name 1135-62-2
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Record name 4-Ethyl-6-hydroxy-4-methyl-2-oxo-2,3,4,5-tetrahydropyridine-3,5-dicarbonitrile
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Record name 2,4-Dicyano-3-ethyl-3-methylglutarimide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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